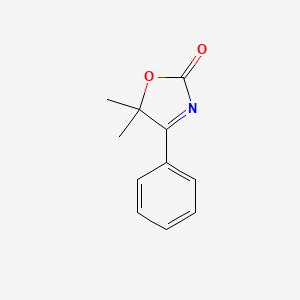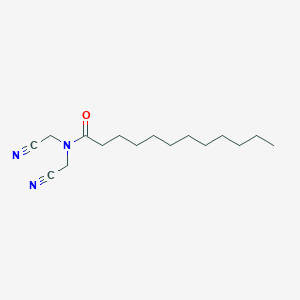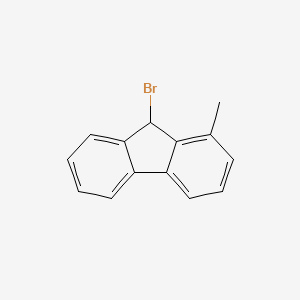
3-Formylrifamycin SV O-(2-propynyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylrifamycin SV O-(2-propynyl)oxime is a derivative of rifamycin, a well-known antibiotic. This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against Gram-positive bacteria. The modification of rifamycin to form this compound aims to enhance its pharmacological properties and broaden its application in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-propynyl)oxime typically involves the modification of 3-Formylrifamycin SV. The process begins with the formation of 3-Formylrifamycin SV, which is then reacted with propargylamine under specific conditions to form the oxime derivative. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis methods have been developed to improve efficiency and reduce costs. These methods involve the use of microreactors to control reaction conditions precisely, leading to higher yields and better product quality .
Chemical Reactions Analysis
Types of Reactions
3-Formylrifamycin SV O-(2-propynyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The oxime group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various rifamycin derivatives with modified pharmacological properties.
Scientific Research Applications
3-Formylrifamycin SV O-(2-propynyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other rifamycin derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial RNA synthesis.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: The compound is used in the development of new antibiotics and other pharmaceutical products
Mechanism of Action
The mechanism of action of 3-Formylrifamycin SV O-(2-propynyl)oxime involves the inhibition of bacterial RNA polymerase. This inhibition prevents the synthesis of RNA, leading to the death of the bacterial cell. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .
Comparison with Similar Compounds
Similar Compounds
- Rifamycin S
- Rifamycin B
- Rifampicin
- Rifapentine
Uniqueness
3-Formylrifamycin SV O-(2-propynyl)oxime is unique due to its modified structure, which enhances its antibacterial properties and broadens its application. Compared to other rifamycin derivatives, it has shown improved efficacy against resistant bacterial strains and better pharmacokinetic properties .
Properties
CAS No. |
41776-64-1 |
|---|---|
Molecular Formula |
C41H50N2O13 |
Molecular Weight |
778.8 g/mol |
IUPAC Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-prop-2-ynoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H50N2O13/c1-11-16-54-42-18-26-31-36(49)29-28(35(26)48)30-38(24(7)34(29)47)56-41(9,39(30)50)53-17-15-27(52-10)21(4)37(55-25(8)44)23(6)33(46)22(5)32(45)19(2)13-12-14-20(3)40(51)43-31/h1,12-15,17-19,21-23,27,32-33,37,45-49H,16H2,2-10H3,(H,43,51)/b13-12+,17-15+,20-14+,42-18+ |
InChI Key |
LKFNRYSRXFJAGZ-CFQHGCHSSA-N |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC#C)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
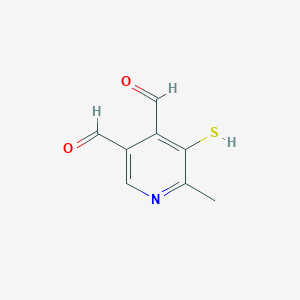
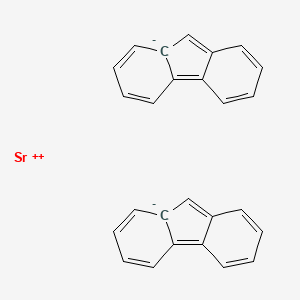
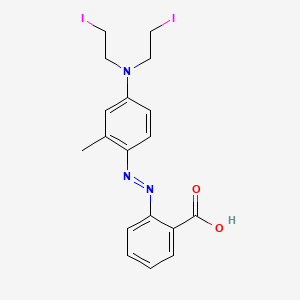
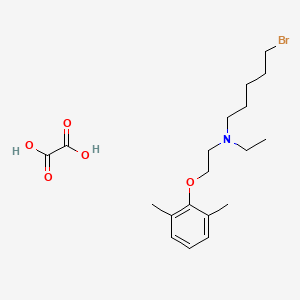
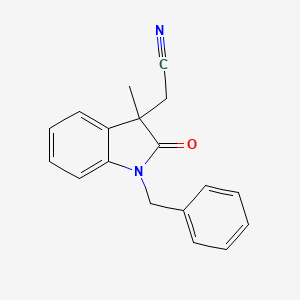
![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
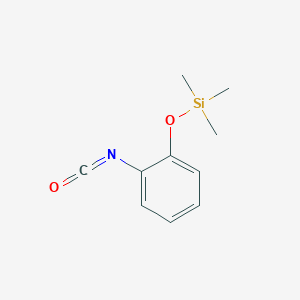
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
